N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide
Description
N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide is a cyclopentane carboxamide derivative featuring a phenyl group at the 1-position of the cyclopentane ring and a branched hydroxyalkyl substituent (3-hydroxy-2,2-dimethylpropyl) on the amide nitrogen.
Properties
IUPAC Name |
N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-16(2,13-19)12-18-15(20)17(10-6-7-11-17)14-8-4-3-5-9-14/h3-5,8-9,19H,6-7,10-13H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBUVTLMHZDEEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1(CCCC1)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the cyclopentane ring, followed by the introduction of the phenyl group and the hydroxy-dimethylpropyl side chain. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Core Ring Systems :
- The target compound employs a cyclopentane ring, which offers moderate conformational flexibility compared to the highly strained cyclopropane in ’s analog . Cyclopropane’s strain may enhance reactivity but reduce metabolic stability.
- PBTs () utilize a phenanthrene core, a rigid aromatic system conducive to intercalation or π-π stacking in biological targets .
Substituent Effects: The target’s 3-hydroxy-2,2-dimethylpropyl group likely improves solubility via hydrogen bonding (hydroxy) while steric bulk (dimethyl) may influence binding specificity. PBTs’ methoxy and amino alcohol substituents (e.g., prolinol, valinol) enhance cytotoxicity via hydrogen bonding and target interactions, as evidenced by IC₅₀ values of 6.1–11.6 μM .
Synthetic Efficiency :
- The cyclopropane analog achieved a 78% yield with a high diastereomer ratio (23:1 ), suggesting a stereoselective synthesis pathway . Similar methodologies could be explored for the target compound, though its cyclopentane core may require alternative strategies to control stereochemistry.
Biological Activity
N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its unique structure, which includes a cyclopentane ring and a carboxamide functional group. The presence of the 3-hydroxy-2,2-dimethylpropyl moiety may influence its solubility and interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:
- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Some derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses.
- Antimicrobial Properties : Certain analogs have demonstrated activity against a range of pathogens, indicating potential therapeutic applications in infectious diseases.
Case Studies
- Antioxidant Activity : A study evaluated the antioxidant properties of similar compounds using DPPH and ABTS assays. The results indicated that these compounds effectively reduced oxidative stress markers in vitro.
- Anti-inflammatory Potential : In a model of acute inflammation, administration of related compounds led to a significant decrease in edema formation, highlighting their anti-inflammatory capabilities.
- Antimicrobial Evaluation : A series of derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that some compounds exhibited MIC values comparable to standard antibiotics.
Data Tables
| Activity Type | Test Method | Result Summary |
|---|---|---|
| Antioxidant | DPPH Assay | Significant reduction in DPPH radical |
| Anti-inflammatory | Edema Model | Reduced edema by 40% |
| Antimicrobial | MIC Testing | Effective against E. coli and S. aureus |
Pharmacokinetics
In silico studies using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest favorable pharmacokinetic profiles for this compound and its derivatives. Key findings include:
- High oral bioavailability
- Moderate plasma protein binding
- Low toxicity potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
